molecular formula C15H16N4OS B6447020 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole CAS No. 2549027-88-3

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole

Cat. No.: B6447020
CAS No.: 2549027-88-3
M. Wt: 300.4 g/mol
InChI Key: OAYOWGFOAOUKBU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that imidazole-containing compounds, which are part of the structure of this compound, have a broad range of biological properties . They have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been found to interact with various targets, leading to a wide range of biological activities . The compound’s interaction with its targets could lead to changes in cellular processes, resulting in its observed biological effects.

Biochemical Pathways

The compound may affect various biochemical pathways due to the presence of the imidazole moiety. Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, the compound could potentially interfere with these biochemical pathways and their downstream effects.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the compound’s bioavailability.

Result of Action

Given the wide range of biological activities of imidazole derivatives , the compound could potentially have various effects at the molecular and cellular level.

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole derivatives, including potentially “2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole”, could have a wide range of applications in the future.

Properties

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-6-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-20-12-2-3-13-14(6-12)21-15(17-13)19-8-11(9-19)7-18-5-4-16-10-18/h2-6,10-11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYOWGFOAOUKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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